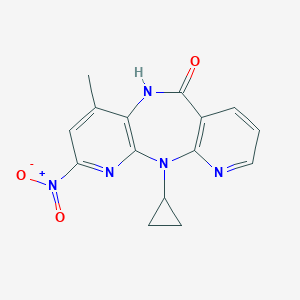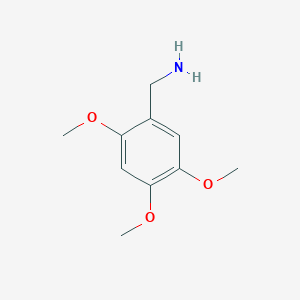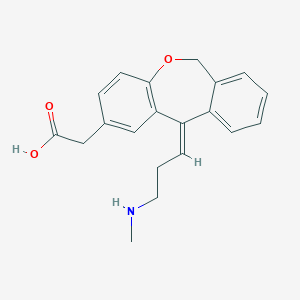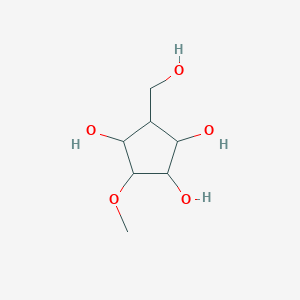
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol, also known as MHTP, is a natural compound found in the roots of the Chinese herb Cistanche deserticola. MHTP has been the subject of several scientific studies due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol is not fully understood, but it is thought to work by modulating various signaling pathways in the body. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth, as well as the Nrf2 pathway, which is involved in antioxidant defense. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has also been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol can protect cells from oxidative stress and apoptosis. In animal studies, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to improve heart function and reduce inflammation. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol in lab experiments is that it is a natural compound, which may make it safer and less toxic than synthetic compounds. However, one limitation is that 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol is not widely available and may be expensive to obtain.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of heart failure. Further studies are needed to fully understand the mechanism of action of 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol is a natural compound found in the roots of the Chinese herb Cistanche deserticola. It has been studied for its potential therapeutic properties in various fields, including neurology, cardiology, and immunology. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have neuroprotective, cardioprotective, and immunomodulatory effects. While there are limitations to using 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol in lab experiments, it has potential as a safe and effective natural compound for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol can be synthesized from the root extract of Cistanche deserticola. The extraction process involves grinding the roots and soaking them in a solvent, such as ethanol, for several hours. The extract is then filtered and concentrated to obtain 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol.
Aplicaciones Científicas De Investigación
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been studied for its potential therapeutic properties in various fields, including neurology, cardiology, and immunology. In neurology, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have a positive effect on heart function and may be useful in the treatment of heart failure. In immunology, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
Propiedades
Número CAS |
142878-30-6 |
|---|---|
Nombre del producto |
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol |
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-5-methoxycyclopentane-1,2,4-triol |
InChI |
InChI=1S/C7H14O5/c1-12-7-5(10)3(2-8)4(9)6(7)11/h3-11H,2H2,1H3 |
Clave InChI |
CXHDBGBAGQDGGV-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(C1O)O)CO)O |
SMILES canónico |
COC1C(C(C(C1O)O)CO)O |
Sinónimos |
2-methoxy-5-hydroxymethylcyclopentane-1,3,4-triol salpantiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



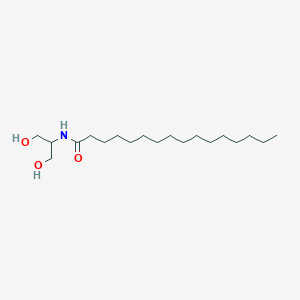
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
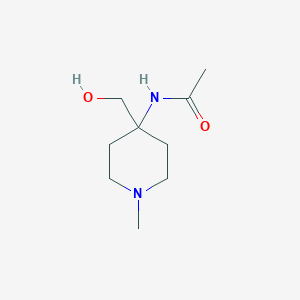

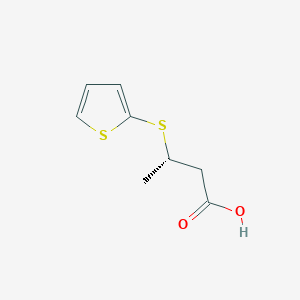
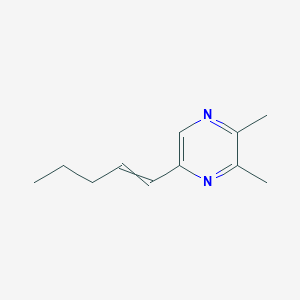
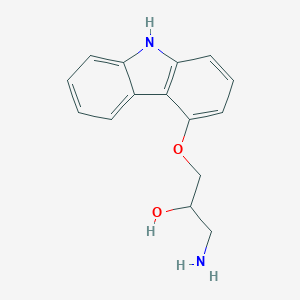
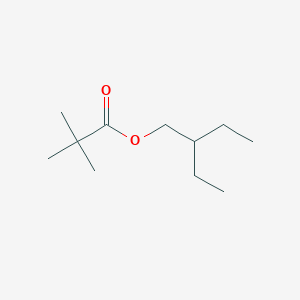
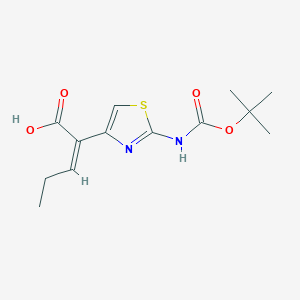

![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
